molecular formula C10H15FN4 B12838988 1-(5-fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine

1-(5-fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine

Cat. No.: B12838988
M. Wt: 210.25 g/mol
InChI Key: RLYTXFUKMJHDBS-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine is a synthetic organic compound that features a fluorinated pyrimidine ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine typically involves multiple steps:

    Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine. This can be achieved through the fluorination of pyrimidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    N-Methylation of Piperidine: The next step involves the methylation of piperidine. This can be done using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Coupling Reaction: The final step is the coupling of the fluoropyrimidine intermediate with the N-methylpiperidine. This can be facilitated by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (CH₂Cl₂).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines

Properties

Molecular Formula

C10H15FN4

Molecular Weight

210.25 g/mol

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine

InChI

InChI=1S/C10H15FN4/c1-12-9-3-2-4-15(7-9)10-13-5-8(11)6-14-10/h5-6,9,12H,2-4,7H2,1H3

InChI Key

RLYTXFUKMJHDBS-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C2=NC=C(C=N2)F

Origin of Product

United States

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